molecular formula C20H14O B14112572 2-(Anthracen-9-yl)phenol

2-(Anthracen-9-yl)phenol

Cat. No.: B14112572
M. Wt: 270.3 g/mol
InChI Key: WBUYLCDLNQVTFK-UHFFFAOYSA-N
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Description

2-(Anthracen-9-yl)phenol: is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The phenol group attached to the anthracene core at the 9th position gives this compound unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anthracen-9-yl)phenol typically involves the coupling of anthracene with phenol derivatives. One common method is the Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated anthracene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(Anthracen-9-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(Anthracen-9-yl)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .

Biology: In biological research, anthracene derivatives are studied for their potential as fluorescent probes and imaging agents. The fluorescence properties of this compound make it suitable for use in various bioimaging applications .

Medicine: While not extensively studied in medicine, anthracene derivatives have shown potential in drug delivery systems and as therapeutic agents due to their ability to intercalate with DNA .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high thermal stability and efficient blue emission make it a valuable component in these technologies .

Mechanism of Action

The mechanism of action of 2-(Anthracen-9-yl)phenol is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments. In biological systems, the anthracene core can intercalate with DNA, affecting its structure and function.

Comparison with Similar Compounds

    9-Phenylanthracene: Similar structure but lacks the phenol group.

    9,10-Diphenylanthracene: Contains two phenyl groups attached to the anthracene core.

    2-(Anthracen-9-yl)benzothiazole: Similar anthracene core with a benzothiazole group instead of phenol.

Uniqueness: 2-(Anthracen-9-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and photophysical properties. The phenol group allows for additional hydrogen bonding and interactions, making this compound versatile in various applications.

Properties

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

2-anthracen-9-ylphenol

InChI

InChI=1S/C20H14O/c21-19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13,21H

InChI Key

WBUYLCDLNQVTFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4O

Origin of Product

United States

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